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Introduction

DSP-2230, also known as ANP-230, is a selective, orally active small-molecule inhibitor of the
voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key
mediators in pain signaling pathways, and their targeted inhibition represents a promising
strategy for the development of novel analgesics. Initially developed by Dainippon Sumitomo
Pharma for neuropathic pain, the compound is now under the stewardship of AlphaNavi
Pharma for the treatment of infantile episodic limb pain syndrome, a rare genetic disorder. This
document provides a comprehensive overview of the safety and tolerability profile of DSP-
2230, based on available data from preclinical and Phase 1 clinical studies.

Mechanism of Action

DSP-2230 exerts its pharmacological effect by blocking the flow of sodium ions through the
Navl.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral
sensory neurons. By inhibiting these channels, DSP-2230 reduces neuronal hyperexcitability
and the propagation of pain signals. Its high selectivity for these peripheral sodium channel
subtypes is anticipated to minimize the central nervous system (CNS) and cardiovascular side
effects associated with less selective sodium channel blockers.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b607216?utm_src=pdf-interest
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Peripheral Sensory Neuron

Inhibits

Mediates

-
-
-,

Click to download full resolution via product page

Figure 1: Mechanism of action of DSP-2230.

Preclinical Safety and Tolerability

Preclinical studies in animal models have demonstrated that DSP-2230 has a favorable safety
margin. These studies have indicated a low potential for CNS and cardiovascular side effects,
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which is attributed to its high selectivity for peripheral Nav channel subtypes and a low rate of
penetration across the blood-brain barrier.

Clinical Safety and Tolerability in Healthy Volunteers

DSP-2230 has been evaluated in several Phase 1 clinical trials involving approximately 200
healthy adult volunteers in the United States, United Kingdom, and Japan. These studies
assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses
of the compound.

Summary of Safety Findings

Across the completed Phase 1 trials, DSP-2230 was reported to have a tolerable safety profile.
An interview with the CEO of AlphaNavi Pharma confirmed that these studies revealed no
significant cardiac or central nervous system side effects.

Quantitative Safety Data

Detailed quantitative data from the Phase 1 studies in healthy volunteers, including specific
incidences of adverse events and summaries of vital signs, electrocardiogram (ECG), and
clinical chemistry parameters, are not publicly available in published literature or clinical trial
registries. The tables below are structured to accommodate such data once it becomes
available.

Table 1: Summary of Adverse Events in Healthy Volunteers
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Incidence of Most Common  Serious
Number of
Dose Group ] Adverse Adverse Adverse
Subjects
Events (%) Events Events
Data not Data not Data not Data not
Placebo ) ) ] )
available available available available
Data not Data not Data not Data not
DSP-2230 (SAD) ) ) ) )
available available available available
DSP-2230 Data not Data not Data not Data not
(MAD) available available available available
SAD: Single
Ascending Dose;
MAD: Multiple

Ascending Dose

Table 2: Summary of Vital Signs and ECG Parameters in Healthy Volunteers
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Parameter

Placebo

DSP-2230 (Low
Dose)

DSP-2230 (High
Dose)

Vital Signs

Change from Baseline
in Systolic Blood

Pressure (mmHg)

Data not available

Data not available

Data not available

Change from Baseline
in Diastolic Blood

Pressure (mmHg)

Data not available

Data not available

Data not available

Change from Baseline

in Heart Rate (bpm)

Data not available

Data not available

Data not available

ECG Parameters

Change from Baseline
in QTcF (ms)

Data not available

Data not available

Data not available

Change from Baseline

in PR Interval (ms)

Data not available

Data not available

Data not available

Change from Baseline
in QRS Duration (ms)

Data not available

Data not available

Data not available

Table 3: Summary of Clinical Laboratory Findings in Healthy Volunteers
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Laboratory Test

Placebo

DSP-2230 (Low
Dose)

DSP-2230 (High
Dose)

Alanine
Aminotransferase
(ALT) - Mean Change

from Baseline (U/L)

Data not available Data not available Data not available

Aspartate
Aminotransferase
(AST) - Mean Change

from Baseline (U/L)

Data not available Data not available Data not available

Total Bilirubin - Mean

Change from Baseline  Data not available Data not available Data not available

(mg/dL)

Creatinine - Mean

Change from Baseline  Data not available Data not available Data not available

(mg/dL)

Experimental Protocols

The following are detailed methodologies for the key Phase 1 safety and tolerability studies
conducted in healthy volunteers.

Study 1: Single and Multiple Ascending Dose Study
(Based on ISRCTNO07951717)

o Study Title: A Phase 1, three-part study, in healthy subjects to assess the safety, tolerability
and pharmacokinetics of single and multiple doses of DSP-2230, and the effect of the
administration of DSP-2230 in the fed and fasted states on the PK of DSP-2230.

e Study Design:

o Part 1 (Single Ascending Dose - SAD): Randomized, double-blind, placebo-controlled,
sequential group design.
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o Part 2 (Food Effect): Randomized, open-label, two-way crossover design.

o Part 3 (Multiple Ascending Dose - MAD): Randomized, double-blind, placebo-controlled,
sequential group design.

o Participant Population: Healthy male and female volunteers.

o Methodology:
o Screening: Participants underwent a comprehensive medical screening.
o Dosing:

» Part 1: Single oral doses of DSP-2230 or placebo were administered in a fasted state,
with doses escalating in subsequent cohorts.

» Part 2: Asingle oral dose of DSP-2230 was administered on two separate occasions,
once in a fasted state and once after a high-fat meal.

» Part 3: Multiple oral doses of DSP-2230 or placebo were administered over a specified
period, with total daily doses escalating in subsequent cohorts.

o Safety and Tolerability Assessments:

Continuous monitoring for adverse events (AES).

Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, and
temperature).

Serial 12-lead electrocardiograms (ECGSs).

Collection of blood and urine samples for standard clinical chemistry, hematology, and
urinalysis at predetermined time points.

o Pharmacokinetic Assessments: Serial blood and urine samples were collected to
determine the pharmacokinetic profile of DSP-2230 and its metabolites.
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Figure 2: Workflow for the SAD/MAD/Food Effect Study.

Study 2: Renal Function Study (Based on
ISRCTN02543559)

o Study Title: A phase 1 study to investigate the effect of single and repeated doses of DSP-
2230/placebo on renal function in healthy subjects.

o Study Design: Single-center, double-blind, randomized, placebo-controlled study.
o Participant Population: Healthy male volunteers.
» Methodology:

o Screening: Participants underwent a thorough medical evaluation, including baseline renal
function tests.
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o Dosing: Participants were randomized to receive either DSP-2230 or placebo. The study
involved a single-dose period followed by a multiple-dose period.

o Renal Function Assessment:

» Glomerular filtration rate (GFR) was measured at baseline, after a single dose, and after
the multiple-dosing period using the iohexol plasma clearance method.

» Renal plasma flow was assessed.
= Tubular secretion of creatinine was measured.

o Safety and Tolerability Assessments: Standard safety monitoring, including adverse
events, vital signs, ECGs, and clinical laboratory tests, was conducted throughout the
study.

Current Development Status

The development of DSP-2230 (now ANP-230) for neuropathic pain was discontinued by
Dainippon Sumitomo Pharma. The rights were subsequently licensed to AlphaNavi Pharma,
which is now developing the compound for infantile episodic limb pain syndrome, a rare
disease characterized by mutations in the SCN11A gene, which encodes the Nav1.9 channel.
A Phase 1/2 clinical trial jRCT2061200046) in patients with this condition has been initiated to
evaluate the safety, efficacy, and pharmacokinetics of ANP-230.

Conclusion

Based on the available information from completed Phase 1 clinical trials in healthy volunteers,
DSP-2230 (ANP-230) has demonstrated a favorable safety and tolerability profile. The
compound's high selectivity for peripheral sodium channels appears to translate into a lack of
significant CNS and cardiovascular side effects. While detailed quantitative safety data is not
publicly accessible, the qualitative findings support the continued clinical development of ANP-
230 for pain indications. Further safety and efficacy data will be forthcoming from the ongoing
Phase 1/2 study in patients with infantile episodic limb pain syndrome.

» To cite this document: BenchChem. [Safety and Tolerability of DSP-2230 (ANP-230):
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607216#safety-and-tolerability-studies-of-dsp-2230]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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